2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, methoxybenzyl, and propoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride to form an intermediate. This intermediate is then reacted with thiourea to form the imidazolidinone core.
Acylation: The imidazolidinone core is then acylated using 4-propoxybenzoyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final step involves the coupling of the acylated imidazolidinone with 2-bromoacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone core, potentially converting them to alcohols.
Substitution: The fluorophenyl and propoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules. It could be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, the compound could be used in the development of new drugs, agrochemicals, or specialty chemicals. Its unique properties may also make it suitable for use in advanced materials or nanotechnology.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
- 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to the presence of the propoxyphenyl group, which may enhance its lipophilicity and membrane permeability. This could result in improved bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C28H28FN3O4S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28FN3O4S/c1-3-16-36-24-14-8-21(9-15-24)30-26(33)17-25-27(34)32(22-10-6-20(29)7-11-22)28(37)31(25)18-19-4-12-23(35-2)13-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,30,33) |
InChI Key |
UPISSAVYIRAFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.